![molecular formula C22H14F2N2O2 B1273463 2-Benzoyl-3-[4-(2,6-difluorobenzoyl)-1-methylpyrrol-2-yl]prop-2-enenitrile](/img/structure/B1273463.png)
2-Benzoyl-3-[4-(2,6-difluorobenzoyl)-1-methylpyrrol-2-yl]prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzoyl-3-[4-(2,6-difluorobenzoyl)-1-methylpyrrol-2-yl]prop-2-enenitrile is a complex organic compound characterized by its unique structure, which includes benzoyl and difluorobenzoyl groups attached to a pyrrole ring
Preparation Methods
The synthesis of 2-Benzoyl-3-[4-(2,6-difluorobenzoyl)-1-methylpyrrol-2-yl]prop-2-enenitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring is synthesized through a condensation reaction involving a suitable aldehyde and an amine.
Introduction of Benzoyl Groups: The benzoyl groups are introduced via Friedel-Crafts acylation, using benzoyl chloride and an appropriate catalyst.
Addition of Difluorobenzoyl Group: The difluorobenzoyl group is added through a nucleophilic substitution reaction.
Formation of Acrylonitrile Moiety: The final step involves the formation of the acrylonitrile moiety through a Knoevenagel condensation reaction.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
2-Benzoyl-3-[4-(2,6-difluorobenzoyl)-1-methylpyrrol-2-yl]prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or difluorobenzoyl groups, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Benzoyl-3-[4-(2,6-difluorobenzoyl)-1-methylpyrrol-2-yl]prop-2-enenitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Benzoyl-3-[4-(2,6-difluorobenzoyl)-1-methylpyrrol-2-yl]prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
2-Benzoyl-3-[4-(2,6-difluorobenzoyl)-1-methylpyrrol-2-yl]prop-2-enenitrile can be compared with other similar compounds, such as:
2-benzoyl-3-[4-(2,6-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]acrylonitrile: This compound has chlorine atoms instead of fluorine atoms, which can lead to different chemical and biological properties.
2-benzoyl-3-[4-(2,6-difluorobenzoyl)-1-ethyl-1H-pyrrol-2-yl]acrylonitrile: This compound has an ethyl group instead of a methyl group, which can affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Properties
Molecular Formula |
C22H14F2N2O2 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
2-benzoyl-3-[4-(2,6-difluorobenzoyl)-1-methylpyrrol-2-yl]prop-2-enenitrile |
InChI |
InChI=1S/C22H14F2N2O2/c1-26-13-16(22(28)20-18(23)8-5-9-19(20)24)11-17(26)10-15(12-25)21(27)14-6-3-2-4-7-14/h2-11,13H,1H3 |
InChI Key |
BKGHKTCYXIHWAL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=C1C=C(C#N)C(=O)C2=CC=CC=C2)C(=O)C3=C(C=CC=C3F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(3-Hydroxy-3-methylbut-1-ynyl)phenyl]-2-methylbut-3-yn-2-ol](/img/structure/B1273381.png)
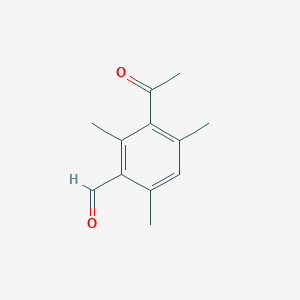
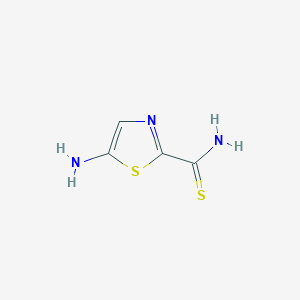

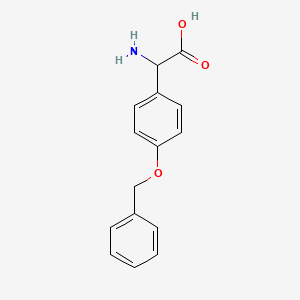
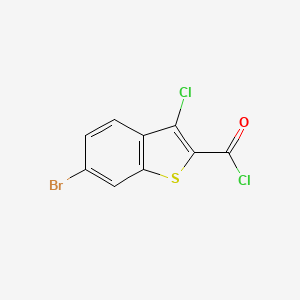
![[3,4,5-Triacetyloxy-6-[4,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-aminophenyl)sulfanyloxan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1273397.png)
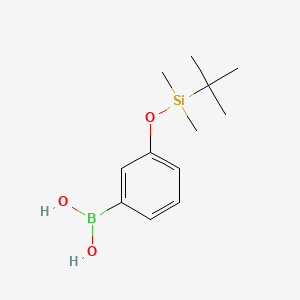
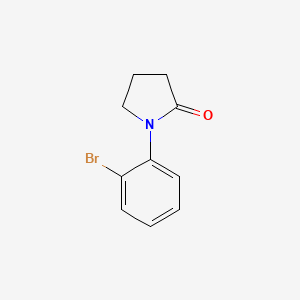
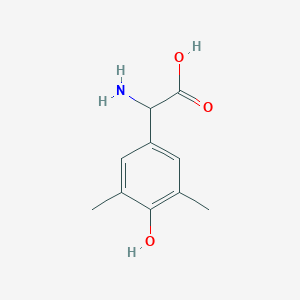

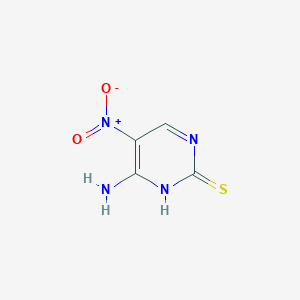
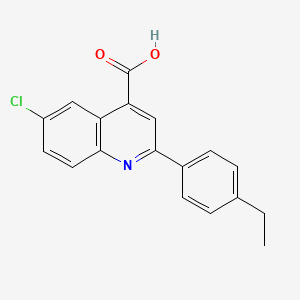
![3-Phenyl-5-pyrrolidin-2-YL-[1,2,4]oxadiazole](/img/structure/B1273412.png)
